Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate
Overview
Description
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an ethyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate typically involves the esterification of 2,3-dichloro-4-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate exerts its effects is primarily through its interactions with molecular targets such as enzymes or receptors. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate can be compared with other similar compounds such as:
Ethyl 2,3-dichloro-4-methoxybenzoate: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
Ethyl 2,3-dichloro-4-(trifluoromethoxy)benzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group on the benzoate ring. Its molecular formula is , with a molecular weight of approximately 285.08 g/mol. The difluoromethoxy group is particularly noteworthy as it can enhance the compound's binding affinity to biological targets, which may lead to diverse pharmacological effects.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in modulating these interactions, potentially increasing efficacy in various biological systems.
Anticancer Properties
In vitro studies have shown that benzoate esters can inhibit the growth of various cancer cell lines. This compound may similarly exhibit anticancer properties by interfering with cellular proliferation pathways or inducing apoptosis in tumor cells. Further research is necessary to elucidate its specific mechanisms and effectiveness against different cancer types.
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. The presence of halogen substituents often enhances the inhibitory effects on enzymes involved in critical biochemical pathways. For example, studies on related compounds have shown inhibition of nucleoside reverse transcriptase, which is crucial for viral replication. This suggests that this compound may also possess similar antiviral properties.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Protein Degradation Systems : A study highlighted that benzoic acid derivatives could promote the activity of proteasomal and autophagic pathways in human fibroblasts. This suggests potential applications in anti-aging therapies or conditions associated with protein misfolding .
- In Silico Studies : Computational analyses have indicated that various benzoic acid derivatives can act as putative binders for cathepsins B and L, which are involved in protein degradation processes. Such interactions may be relevant for developing drugs targeting these enzymes .
- Toxicity Assessments : While exploring the safety profile of similar compounds, it has been noted that many halogenated benzoates exhibit low cytotoxicity at therapeutic concentrations. Continued assessment of this compound's toxicity will be crucial for future applications.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.08 g/mol |
Antimicrobial Activity | Potential (based on analogs) |
Anticancer Activity | In vitro evidence (needs validation) |
Enzyme Inhibition | Possible (similar compounds studied) |
Properties
IUPAC Name |
ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(17-10(13)14)8(12)7(5)11/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQIPTVRXVTYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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